2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound known for its unique structural properties. This compound features a combination of isoindoline and phenyl groups, along with a trifluoromethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the isoindoline core. This can be achieved through the reaction of phthalic anhydride with ammonia, followed by further functionalization to introduce the phenyl and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAL: Shares the isoindoline core but differs in the side chains.
2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: Contains additional ethyl and amino groups.
METHYL (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE: Features a methyl ester group instead of the phenyl and trifluoromethyl groups.
Uniqueness
The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H17F3N2O3 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)16-9-6-10-17(14-16)28-21(30)20(13-15-7-2-1-3-8-15)29-22(31)18-11-4-5-12-19(18)23(29)32/h1-12,14,20H,13H2,(H,28,30) |
InChI Key |
VTEWTLHAOXSWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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